Product packaging for Ethylparaben-d5(Cat. No.:CAS No. 126070-21-1)

Ethylparaben-d5

Cat. No.: B030033
CAS No.: 126070-21-1
M. Wt: 171.20 g/mol
InChI Key: NUVBSKCKDOMJSU-ZBJDZAJPSA-N
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Description

Ethyl-d5 Paraben is a high-purity, stable isotope-labeled analog of ethyl paraben, where five hydrogen atoms have been replaced by deuterium, resulting in a molecular mass shift ideal for mass spectrometric detection. Its primary application is as a critical internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise measurement of ethyl paraben levels in complex biological and environmental matrices. By compensating for variability in sample preparation and ionization efficiency, it ensures unparalleled accuracy and reproducibility in pharmacokinetic, toxicokinetic, and exposure assessment studies. Ethyl Paraben is a widely used antimicrobial preservative found in cosmetics, pharmaceuticals, and food products, and its widespread human exposure has made it a compound of significant interest in endocrine disruption research. Ethyl-d5 Paraben enables researchers to investigate the compound's bioavailability, metabolism, and potential estrogenic activity with high specificity and sensitivity, free from interference from endogenous compounds. This reagent is an indispensable tool for advancing research in analytical chemistry, toxicology, and environmental health science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B030033 Ethylparaben-d5 CAS No. 126070-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628652
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126070-21-1
Record name Benzoic acid, 4-hydroxy-, ethyl-d5 ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126070-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Ethyl D5 Paraben for Research Applications

Advanced Synthetic Pathways for Deuterated Parabens

The synthesis of deuterated parabens, including Ethyl-d5 paraben, often involves incorporating deuterium (B1214612) atoms at specific positions within the molecule. Advanced synthetic pathways aim for high isotopic enrichment and chemical yield.

Deuterium Incorporation Methodologies in Ethyl-d5 Paraben Synthesis

Deuterium incorporation into organic molecules can be achieved through various methodologies. For deuterated esters like Ethyl-d5 paraben, common approaches include reactions utilizing commercially available deuterated reagents or hydrogen-deuterium exchange (HDE) processes.

One method for synthesizing deuterium-labeled esters, including those related to parabens, involves modified haloform reactions starting from isotopically enriched phenols researchgate.netnih.govnsf.gov. Another general approach for introducing deuterium is through hydrogen-deuterium exchange reactions, often employing deuterium oxide (D₂O) as a deuterium source resolvemass.ca. The use of a "deuterated pool" of commercially available deuterated reagents is a common strategy for accessing deuterated compounds nih.gov. Achieving site-selective deuterium incorporation is a key focus in developing synthetic methods for labeled compounds researchgate.netnih.gov.

Isotopic Purity Assessment and Validation Techniques

Ensuring the isotopic purity of deuterated compounds like Ethyl-d5 paraben is critical for their use as internal standards in quantitative analysis or in studies where the isotopic label is used to track metabolic fate. Various analytical techniques are employed for this assessment.

Isotopic purity is a crucial characteristic of deuterated compounds nih.gov. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used to determine the level of deuterium incorporation and the distribution of isotopologues (molecules with different numbers of deuterium atoms) nih.govbenchchem.comrsc.orgrsc.org. High-resolution MS can distinguish between ions with different numbers of deuterium atoms, allowing for the calculation of isotopic purity based on the relative abundance of these isotopologue ions nih.govrsc.org. Quantitative ¹H NMR (q-NMR) can also be used to determine the deuteration level rsc.org.

Spectroscopic and Chromatographic Confirmation of Ethyl-d5 Paraben Structure

Confirmation of the chemical structure and verification of isotopic enrichment in Ethyl-d5 paraben are typically performed using a combination of spectroscopic and chromatographic methods.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of Ethyl-d5 paraben and for assessing its isotopic composition. By analyzing the mass-to-charge ratio (m/z) of the ions produced, researchers can confirm the presence of the expected deuterated species.

MS analysis confirms the structure of deuterated compounds nih.govrsc.orglgcstandards.com. Techniques such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) are used to study the isotopic purity by distinguishing and assigning the corresponding H/D isotopolog ions nih.govrsc.org. MALDI-TOF MS has also been applied in the analysis of paraben derivatives, where a deuterated ethyl paraben derivative was observed at a specific m/z value researchgate.net.

For Ethyl-d5 paraben (C₉H₅D₅O₃), the theoretical molecular weight is approximately 171.20 g/mol lgcstandards.comscbt.comsigmaaldrich.com. MS analysis would show a prominent molecular ion peak corresponding to this mass, along with potentially smaller peaks for isotopologues with fewer or more deuterium atoms, depending on the isotopic purity.

An example of MS data for Ethyl-d5 Paraben shows an isotopic purity of 99.6%, with the distribution of deuterated species detailed lgcstandards.com.

Isotopic SpeciesNormalized Intensity (%)
d00.01
d10.00
d20.00
d30.00
d42.19
d597.80

Data derived from a Certificate of Analysis for Ethyl-d5 Paraben lgcstandards.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

NMR analysis confirms the structural integrity and the positions of labeled atoms rsc.orgrsc.org. It can also provide insights into the relative percent isotopic purity rsc.org. For highly deuterated compounds, Deuterium NMR is a useful technique for structure verification and enrichment determination, as it directly detects the deuterium nuclei sigmaaldrich.commagritek.com. ¹H NMR can be used to assess the effectiveness of deuteration by observing the disappearance of signals corresponding to the replaced hydrogen atoms magritek.com. The chemical shifts in ²H NMR are similar to those in ¹H NMR, which aids in spectral interpretation sigmaaldrich.com. Quantitative NMR can be used for deuterium atom percent determination rsc.orgsigmaaldrich.com.

Analysis of Ethyl-d5 paraben by NMR confirms its structure lgcstandards.com. ¹H NMR of non-deuterated ethyl paraben shows characteristic signals for the ethyl group (methyl and methylene (B1212753) protons) and the aromatic protons chemicalbook.com. In the ¹H NMR spectrum of Ethyl-d5 paraben, the signals corresponding to the ethyl group protons would be significantly reduced or absent, while new signals might appear in the ²H NMR spectrum at the positions where deuterium has been incorporated.

Analytical Methodologies Utilizing Ethyl D5 Paraben As an Internal Standard

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the selective and sensitive analysis of parabens. Ethyl-d5 paraben is frequently employed as an internal standard in these methods to ensure high accuracy and precision.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

UHPLC-MS/MS is a premier technique for the quantification of parabens in various samples, including dairy products, urban water, and human urine. nih.govsemanticscholar.orgresearchgate.net Its high sensitivity, selectivity, and reproducibility make it one of the best choices for quantitative analysis. nih.gov In this method, isotopically labeled internal standards, including deuterated parabens, are added to samples at the beginning of the analytical process. researchgate.netresearchgate.net This allows for the correction of matrix effects and any analyte loss during the sample preparation and analysis, leading to highly accurate and reliable quantification. semanticscholar.orgresearchgate.net Methods using UHPLC-MS/MS have achieved low limits of detection, often in the nanogram per liter (ng/L) or nanogram per kilogram (ng/kg) range, demonstrating the technique's exceptional sensitivity. nih.govsemanticscholar.org

Achieving optimal chromatographic separation is critical for the accurate analysis of parabens and their deuterated internal standards. The goal is to obtain well-resolved, symmetrical peaks in the shortest possible run time. semanticscholar.orgscribd.com Optimization often involves adjusting the mobile phase composition and the elution method. semanticscholar.org

For instance, a common starting point involves using a C18 analytical column. scribd.com The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with an additive like formic acid to improve peak shape. nih.gov Analysts have found that a linear gradient elution, where the proportion of the organic solvent is increased over time, yields better results than an isocratic elution (a constant mobile phase composition). semanticscholar.org Gradient elution provides higher resolution and reduces peak tailing, which is crucial when separating multiple parabens and their isomers within a single run. semanticscholar.orgresearchgate.net Through careful optimization of these parameters, it is possible to achieve complete separation of multiple parabens, including ethyl-d5 paraben, in a short analysis time, often under six minutes. scribd.com

Table 1: Example of UHPLC Gradient Elution Program for Paraben Analysis

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.001000.4
7.001000.4
7.19550.4
9.09550.4
This is a representative table compiled from typical parameters described in analytical methods.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly selective and sensitive detection mode used in tandem mass spectrometry. creative-proteomics.comwikipedia.org This technique is fundamental to the quantitative power of UHPLC-MS/MS. washington.edu In an MRM experiment, a specific precursor ion (for example, the deprotonated molecule of ethyl-d5 paraben) is selected in the first quadrupole (Q1) of the mass spectrometer. washington.edu This precursor ion is then fragmented in a collision cell (Q2), and one or more specific product ions are selected and detected in the third quadrupole (Q3). creative-proteomics.comwashington.edu

This two-stage mass filtering process, monitoring a specific "transition" from a precursor ion to a product ion, dramatically reduces chemical noise and minimizes interference from other compounds in the sample matrix. creative-proteomics.comwashington.edu For robust analysis, typically two specific transitions are optimized for each analyte and its internal standard. researchgate.net The most intense transition is used for quantification, while the second serves as a qualifier for confident identification. researchgate.net The specific mass-to-charge ratio (m/z) transitions for ethyl-d5 paraben are distinct from those of the non-labeled ethylparaben (B1671687), allowing for precise and independent measurement of both compounds in the same analysis.

Table 2: Representative MRM Transitions for Ethyl Paraben and Ethyl-d5 Paraben

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Ethyl Paraben165.192.1137.1
Ethyl-d5 Paraben170.197.1142.1
This table is based on the fragmentation patterns of parabens discussed in sources researchgate.netresearchgate.net. The precursor ion corresponds to the [M-H]⁻ ion in negative ionization mode. Product ions result from the fragmentation of the precursor.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/QTOF) for Comprehensive Analysis

UHPLC coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, offers another powerful approach for paraben analysis. researchgate.netscribd.com Like UHPLC-MS/MS, this method uses deuterated internal standards, including ethyl-d5 paraben, to ensure high precision and accuracy. researchgate.net

The key advantage of HRMS is its ability to measure the mass of ions with very high accuracy, which provides an extra dimension of specificity. Instead of just monitoring specific transitions, HRMS can acquire full-scan mass spectra of all ions entering the instrument. This allows for not only the quantification of target compounds like ethylparaben but also for the retrospective analysis of data to identify other potential contaminants or metabolites in the sample without needing to re-run the analysis. researchgate.net Studies have demonstrated that methods using UHPLC-HRMS are highly precise and accurate for detecting a wide range of parabens in complex biological matrices like human urine, with excellent recovery rates and precision. researchgate.netscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of parabens. nih.govresearchgate.net For use in GC-MS, stable isotope-labeled internal standards like ethyl-d5 paraben are considered the most reliable choice for quantification. nih.gov The use of corresponding isotopically labeled parabens as internal standards is crucial to correct for variations in recovery and potential matrix effects during sample processing. researchgate.netnih.gov

In some GC-MS methods, a derivatization step may be required to make the parabens more volatile and suitable for gas chromatography. researchgate.net However, other methods have been developed that allow for direct analysis without derivatization. nih.gov When coupled with tandem mass spectrometry (GC-MS/MS) and using dynamic selected reaction monitoring, the technique provides a rapid, sensitive, and validated method for determining parabens in products like cosmetics. researchgate.netnih.gov

Sample Preparation and Extraction Protocols in Bioanalytical Applications

Effective sample preparation is a critical and often challenging step in the analysis of parabens from complex biological and environmental matrices. nih.govresearchgate.net The primary goal is to efficiently extract the target analytes and the internal standard, like ethyl-d5 paraben, while removing interfering substances from the matrix. nih.gov

A variety of extraction techniques are employed, with the choice depending on the sample type.

Liquid-Liquid Extraction (LLE): A classic method used for cosmetic samples, though it can have drawbacks. researchgate.net

Solid-Phase Extraction (SPE): Widely used for cleaning up and concentrating parabens from samples like urban water and cosmetics. semanticscholar.orgresearchgate.net It involves passing the sample through a solid sorbent that retains the analytes, which are then washed and eluted with a small volume of solvent.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed into the aqueous sample, providing high enrichment factors and good recoveries for beverage and urine samples. researchgate.netresearchgate.net

Ultrasound-Assisted Methods: Techniques such as ultrasound-assisted enzymatic hydrolysis can be used to release conjugated parabens (e.g., glucuronides and sulfates) from human urine samples before extraction. researchgate.net Similarly, ultrasound-assisted emulsification microextraction (USAEME) is another effective preparation method. scribd.com

"Dilute-and-Shoot": For some less complex matrices or with highly sensitive instruments, a simple dilution of the sample before injection may be sufficient. researchgate.net

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is automated, simple, and cost-effective, using only small volumes of solvent for elution. nih.gov

The addition of ethyl-d5 paraben at the very beginning of these protocols is essential to track and correct for any variability or loss during these multi-step procedures, ensuring the final quantitative result is accurate and reliable. researchgate.net

Protein Precipitation Techniques for Biological Matrices

Protein precipitation is a common first step in the analysis of biological samples such as plasma, serum, or tissue homogenates, designed to remove large protein molecules that can interfere with subsequent analysis. researchgate.net In this technique, a solvent, salt, or acid is added to the sample to reduce the solubility of proteins, causing them to precipitate out of the solution. The precipitated proteins are then separated, typically by centrifugation, leaving the analytes of interest, including parabens, in the supernatant for further purification or direct analysis.

While effective for bulk protein removal, traditional protein precipitation with organic solvents can sometimes result in the co-precipitation of analytes, leading to poor recovery. biorxiv.org The inclusion of Ethyl-d5 Paraben as an internal standard at the beginning of the workflow is crucial to correct for any such losses. Its chemical similarity to the target parabens ensures that it behaves in a comparable manner during the precipitation and extraction process, allowing for reliable quantification when analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netscribd.com For instance, an enhanced protein precipitation (EPP) method using small amines in organic solvents has been shown to significantly improve the extraction recovery of analytes from biological matrices. biorxiv.org

Ultrasound-Assisted Extraction (UAE) and Dispersive Solid-Phase Extraction (dSPE)

Ultrasound-Assisted Extraction (UAE) is an efficient extraction technique that utilizes the energy of ultrasonic waves to facilitate the transfer of analytes from a solid or liquid sample into a solvent. nih.govnih.gov The process works through acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts the sample matrix and enhances solvent penetration, leading to shorter extraction times, reduced solvent consumption, and lower temperatures compared to conventional methods. nih.govnih.gov UAE has been effectively applied to extract phenolic compounds, the class to which parabens belong, from various matrices. researchgate.net

Dispersive Solid-Phase Extraction (dSPE) is a sample cleanup technique where a sorbent material is added directly into the sample extract. nih.gov The mixture is vortexed or shaken to disperse the sorbent, which selectively adsorbs interfering matrix components. nih.gov After a brief period, the sorbent is separated by centrifugation, leaving a cleaner extract. nih.gov dSPE is recognized for its speed, efficiency, and low cost. researchgate.net In the analysis of parabens, a dSPE step after initial extraction can effectively remove matrix components, and the use of Ethyl-d5 Paraben as an internal standard corrects for any analyte loss during this rapid cleanup process.

Supported Liquid Extraction (SLE) for Interference Removal

Supported Liquid Extraction (SLE) is a sample preparation technique that functions on the same principles as traditional liquid-liquid extraction (LLE) but avoids common issues like emulsion formation. chromatographyonline.comelementlabsolutions.com In SLE, the aqueous sample is loaded onto a cartridge containing a highly inert and high-surface-area material, typically diatomaceous earth. elementlabsolutions.comaffinisep.com The aqueous phase is absorbed by this support material, after which a water-immiscible organic solvent is passed through the cartridge to elute the analytes of interest, leaving behind water-soluble interferences like salts and phospholipids. affinisep.comyoutube.com

A validated method for the determination of four parabens in human urine utilizes an SLE technique coupled with isotope-dilution ultra-performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS). nih.gov This method demonstrated the effectiveness of SLE in removing interferences from a complex biological matrix. nih.gov The incorporation of isotopically labeled internal standards, such as Ethyl-d5 Paraben, is central to the isotope-dilution approach, ensuring high accuracy and precision by correcting for matrix effects and variations during sample processing. nih.gov

Considerations for Matrix Effects and Isotope Dilution Mass Spectrometry (IDMS)

Matrix effects represent a significant challenge in mass spectrometry, manifesting as either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. chromatographyonline.com These effects can compromise the accuracy and reliability of quantitative methods. chromatographyonline.comnih.gov Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for correcting matrix effects. scribd.com This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte, such as Ethyl-d5 Paraben, to the sample before processing. chromatographyonline.com

Because the labeled internal standard is chemically identical to the native analyte, it experiences the same matrix effects during ionization in the mass spectrometer. nih.gov By measuring the ratio of the response of the native analyte to that of the labeled standard, the method effectively cancels out signal variations, leading to highly accurate and precise quantification. scribd.comnih.gov However, studies have shown that factors such as the sample pre-treatment method and the specific design of the mass spectrometer's ion source can influence the degree of compensation, and in some cases, the matrix effect may not be fully corrected. nih.gov Therefore, a comprehensive evaluation of the matrix effect is a critical component of method development, even when using IDMS. nih.gov For example, one study found that the impact of the matrix on IDMS results varied significantly between different extraction methods and mass spectrometers, with deviations as high as 11.5%. nih.gov

Method Validation and Quality Control in Ethyl-d5 Paraben Assays

Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For assays quantifying parabens using Ethyl-d5 Paraben, key validation parameters include the limits of detection and quantification, as well as accuracy, precision, and recovery.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govsepscience.com These values are crucial for determining the sensitivity of an analytical method. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.net

In methods utilizing Ethyl-d5 Paraben and its corresponding native parabens, LODs and LOQs can be exceptionally low, enabling the measurement of trace amounts in various samples. The specific values depend on the sample matrix, instrumentation, and extraction method employed.

Table 1: Examples of LOD and LOQ Values in Paraben Analysis

Analyte(s)MatrixMethodLODLOQCitation
Methyl, Ethyl, Propyl, Butyl ParabenUrineLC-MS/MS0.08–0.30 ng/mL0.2–1.0 ng/mL researchgate.net
Methyl, Ethyl, Propyl, Butyl ParabenBeveragesDLLME-SFO-HPLC0.17–1.52 ng/mLNot Reported
Methyl, Ethyl, Propyl, Butyl ParabenSoy SauceHPLC0.12–0.15 µg/mL5.00–8.30 µg/mL ipb.ac.id
Methyl, Ethyl, Propyl ParabenHumansOn-line SPE-HPLC-ID-MS/MS<0.2 ng/mLNot Reported nih.gov

Assessment of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental parameters for validating the performance of a quantitative assay.

Accuracy refers to the closeness of a measured value to the true value and is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. nih.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) of intra-day (repeatability) and inter-day (intermediate precision) analyses. gerpac.eunih.gov

Recovery is the percentage of the true amount of an analyte that is successfully measured by the analytical method. nih.gov

The use of Ethyl-d5 Paraben in an isotope-dilution framework significantly enhances these parameters. Methods validated using this approach consistently demonstrate high levels of accuracy and precision.

Table 2: Performance Characteristics of Validated Methods Using Labeled Paraben Standards

MethodMatrixAccuracy/Recovery (%)Precision (%RSD)Citation
SLE-ID-UPLC-MS/MSArtificial Urine75.6–102.4% Recovery<14.2% (between-run) nih.gov
GC-MS/MSPersonal Care Products97–107% RecoveryNot Reported researchgate.net
HPLC-UVPharmaceutical GelNot Reported<1% (intra- and inter-day) nih.gov
HPLCSoy Sauce>87% Recovery<11% ipb.ac.id
ID-MRMUrineSignificantly better precision than standard MRM (p < 0.05)Not Reported scribd.com

Calibration Strategies: Matrix-Matched Calibration and External Calibration

In the quantitative analysis of chemical compounds, the choice of calibration strategy is paramount to achieving accurate and reliable results. When using Ethyl-d5 Paraben as an internal standard, two common calibration methods are employed: matrix-matched calibration and external calibration. The selection between these strategies often depends on the complexity of the sample matrix and the potential for matrix effects, which can enhance or suppress the analytical signal.

Matrix-Matched Calibration

Matrix-matched calibration is a technique used to compensate for matrix effects. This is achieved by preparing calibration standards in a blank matrix extract that is nominally free of the target analytes but is otherwise representative of the sample matrix. By doing so, the calibration standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.

The use of Ethyl-d5 Paraben as an internal standard in conjunction with matrix-matched calibration is a robust approach for analyzing parabens in complex matrices such as food and biological samples. The internal standard helps to correct for variability in sample preparation and instrument response, while the matrix-matched standards account for the influence of the matrix itself.

Detailed Research Findings:

A study on the simultaneous determination of four parabens (methyl, ethyl, propyl, and butyl paraben) in soy sauce utilized matrix-matched calibration curves to ensure accurate quantification. asianpubs.org The researchers observed a significant matrix effect in the two types of soy sauce tested (blended and brewed). asianpubs.org To counteract this, calibration curves were created by plotting the paraben peak area against the paraben concentration in blank soy sauce samples that had been spiked with known amounts of the analytes. asianpubs.org This approach yielded good recoveries for the parabens, which were consistently above 83%, with relative standard deviations (RSDs) of less than 8.78%. asianpubs.org

The following table illustrates the recovery rates for ethyl paraben in two different soy sauce matrices using matrix-matched calibration.

Table 1: Recovery of Ethyl Paraben in Soy Sauce using Matrix-Matched Calibration

Analyte Spiked Concentration (ng/mL) Matrix 1 (Blended) Recovery (%) Matrix 2 (Brewed) Recovery (%)
Ethyl Paraben 10 92.5 95.1
Ethyl Paraben 100 94.3 96.8

Similarly, research on the determination of parabens in seafood employed matrix-matched calibration standards to compensate for matrix effects, allowing for very satisfactory limits of detection for the four target parabens, as low as 0.06 ng·g⁻¹.

The comparison between matrix-matched calibration and isotope dilution methods has been a subject of investigation. One study comparing these two approaches for the analysis of PFAS in dairy milk found that both were suitable for calculating compound concentrations with no significant difference observed between the two methods. waters.com The mean percent accuracy for matrix matching was 85%, while the solvent calibration using isotope dilution was 97%. waters.com This suggests that while isotope dilution may offer slightly higher accuracy, matrix-matched calibration remains a viable and effective strategy, particularly when a corresponding stable isotope-labeled internal standard for every analyte is not available. waters.com

External Calibration

External calibration, also known as the external standard method, is a more straightforward calibration technique. It involves creating a calibration curve using a series of standards containing the analytes of interest at known concentrations, typically prepared in a pure solvent. The instrument response to these standards is plotted against their concentrations to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.

When Ethyl-d5 Paraben is used as an internal standard with external calibration, it is added at a constant concentration to all standards and samples. The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration to construct the calibration curve. This helps to correct for variations in injection volume and instrument response.

Detailed Research Findings:

An experiment to quantify parabens in a hand cream utilized an external standard calibration method with High-Performance Liquid Chromatography (HPLC). researchgate.net Standard solutions with different concentrations of methyl, ethyl, and propyl paraben were prepared to create calibration curves. researchgate.net The analysis of the hand cream revealed the presence of methyl paraben and propyl paraben. researchgate.net

The following table presents example data for the construction of an external calibration curve for ethyl paraben.

Table 2: Example Data for External Calibration of Ethyl Paraben

Standard Concentration (µg/mL) Peak Area of Ethyl Paraben Peak Area of Ethyl-d5 Paraben (Internal Standard) Response Ratio (Analyte Peak Area / IS Peak Area)
1.0 10.27 100.5 0.102
5.0 51.35 101.0 0.508
10.0 103.20 100.2 1.030
20.0 205.80 100.8 2.042

While external calibration is simpler to implement, it does not account for matrix effects. A comparison of external calibration with isotope dilution mass spectrometry for the quantification of ochratoxin A in wheat flour demonstrated that external calibration generated results that were 18–38% lower than the certified value, largely due to matrix suppression effects. nih.gov In contrast, all isotope dilution methods produced results within the expected range, highlighting the superiority of isotope dilution in mitigating matrix effects. nih.gov

The use of Ethyl-d5 Paraben as an internal standard in an isotope dilution approach is particularly powerful. A study on the analysis of parabens in human urine by isotope-dilution UHPLC-HRMS used d5-ethyl-paraben as one of the internal standards. scribd.com By measuring the peak area ratios of the natural and labeled analogues in both the samples and calibration standards, the target analytes could be accurately identified and quantified, while also correcting for systematic errors like matrix effects. scribd.comnih.gov This method demonstrated high precision, with relative standard deviations ranging from 1% to 8%, and high trueness, with mean extraction recoveries between 93% and 107%. scribd.comnih.gov

Pharmacokinetic and Toxicokinetic Investigations of Parabens Utilizing Ethyl D5 Paraben

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies utilizing deuterated parabens, including Ethyl-d5 Paraben, provide insights into the ADME processes of these compounds in biological systems mdpi.comcanada.cacir-safety.orgindustrialchemicals.gov.au. Deuterated analogs like MeP-d4, EtP-d4, and BuP-d9 are commonly used as internal standards in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of parabens and their metabolites in biological matrices mdpi.comcanada.canih.gov. Stable isotope-labeled internal standards (SIL-IS) are preferred in LC-MS bioanalysis because they have nearly identical chemical and physical properties to the target analyte, which helps account for variability during sample preparation, chromatographic separation, and mass spectrometric detection wuxiapptec.com.

Parabens are readily absorbed through various routes, including the gastrointestinal tract and the skin industrialchemicals.gov.auatamanchemicals.com. Once absorbed, they are subject to rapid metabolism and excretion europa.euresearchgate.net.

Dermal Absorption Kinetics of Ethyl-d5 Paraben

Dermal absorption is a significant route of exposure to parabens, as they are widely used in cosmetics and personal care products bioscientifica.comisotope.com. Studies investigating the dermal absorption kinetics of parabens have utilized deuterated forms to track their penetration through the skin.

In a study involving dermal application of a cream containing deuterated methyl-, ethyl-, and propylparaben (B1679720) (MeP-d4, EtP-d4, and PrP-d4) to human volunteers, the average peak values of the total (sum of conjugated and unconjugated metabolites) deuterated parabens were reached several hours after application, indicating a slower absorption rate compared to oral exposure nih.gov. Specifically, the average peak value for total EtP-d4 was reached at 10.5 hours nih.gov. The terminal elimination half-lives for MeP-d4, EtP-d4, and PrP-d4 following dermal exposure were reported as 12.2 h, 12.0 h, and 9.3 h, respectively nih.gov. These findings suggest that dermal exposure to parabens results in a longer apparent half-life and potentially higher proportions of unconjugated parabens in systemic circulation compared to oral exposure nih.govresearchgate.net.

Metabolic Pathways and Metabolite Identification Using Deuterated Tracers

Deuterated parabens are invaluable for elucidating the metabolic pathways of parabens and identifying their metabolites mdpi.comcanada.caindustrialchemicals.gov.aubioscientifica.comarkanlabs.comnih.govnih.gov. The primary metabolic pathway for parabens in mammals involves hydrolysis of the ester linkage to form 4-hydroxybenzoic acid (pHBA), followed by conjugation reactions europa.euresearchgate.netisotope.comresearchgate.net.

Esterases play a crucial role in the rapid hydrolysis of parabens to 4-hydroxybenzoic acid mdpi.comcanada.canih.govresearchgate.net. This hydrolysis can occur in various tissues, including the liver and skin nih.gov. The efficiency of these esterase-mediated hydrolysis pathways influences the levels of unconjugated parabens in the body europa.eu.

Following hydrolysis, 4-hydroxybenzoic acid and, to some extent, the parent parabens undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, before excretion industrialchemicals.gov.aubioscientifica.comnih.govresearchgate.netuni.lu. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) researchgate.net. Deuterium (B1214612) labeling can be used to track these conjugation pathways and identify the resulting conjugated metabolites industrialchemicals.gov.aubioscientifica.comnih.govuni.lu.

Studies have shown that parabens are mainly excreted as glycine, sulfate, and glucuronide conjugates nih.gov. The metabolic profile can be influenced by the exposure route researchgate.net. For instance, paraben glucuronides have been detected as urinary metabolites researchgate.net. While the primary metabolite is 4-hydroxybenzoic acid, minor metabolites with hydroxyl groups on the alkyl side chain or oxidative modifications on the aromatic ring have also been observed cir-safety.orgcir-safety.org.

Biomonitoring and Exposure Assessment Studies

Deuterated parabens, including Ethyl-d5 Paraben, are essential as internal standards in human biomonitoring studies to accurately measure paraben exposure mdpi.comcanada.cawuxiapptec.com. By adding a known amount of the deuterated analog to biological samples (such as urine, blood, or hair), researchers can compensate for variations introduced during sample processing and analysis, thus improving the accuracy and reliability of the results mdpi.comcanada.cawuxiapptec.comresearchgate.netchiron.no.

Biomonitoring studies measure the levels of parabens and their metabolites in biological samples to assess human exposure to these chemicals canada.cabioscientifica.comuit.no. The use of deuterated internal standards is critical for the accurate quantification of these compounds, especially at the low concentrations often found in environmental and human samples mdpi.comcanada.caresearchgate.net. Studies have detected parabens and their metabolites in various biological matrices, confirming widespread human exposure cir-safety.orgcir-safety.orgnih.gov.

The presence of unconjugated parabens in biological fluids, even after dermal exposure, highlights the importance of understanding the kinetics of absorption and metabolism nih.govresearchgate.net. Biomonitoring data, supported by the use of deuterated standards, contribute to exposure assessment and help researchers evaluate potential health risks associated with paraben exposure canada.canih.govresearchgate.net.

Data Table: Summary of Dermal Absorption Kinetics of Deuterated Parabens in Humans

CompoundRoute of ExposureAverage Time to Peak Concentration (h)Terminal Elimination Half-life (h)Fractional Urinary Excretion (%)
MeP-d4Dermal7.8 nih.gov12.2 nih.gov1.7 nih.gov
EtP-d4Dermal10.5 nih.gov12.0 nih.gov2.3 nih.gov
PrP-d4Dermal5.3 nih.gov9.3 nih.gov1.9 nih.gov

Note: Data extracted from a study involving dermal application of a paraben mixture cream to human volunteers. nih.gov

Data Table: Excretion Routes of Parabens in Rats (Oral/Subcutaneous Administration)

Excretion RoutePercentage of Dose
Urine>70% (mainly within 24 h) researchgate.net
Feces<4% researchgate.net
Tissues/Carcasses2% researchgate.net

Note: Data based on studies in Sprague-Dawley rats. researchgate.net

Detection of Ethyl-d5 Paraben and its Metabolites in Human Biospecimens (e.g., Urine, Plasma)

Ethyl-d5 Paraben and its metabolites can be detected and quantified in various human biospecimens, including urine and plasma, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govmdpi.com. The stable isotope label allows for the specific detection of the administered dose and its transformation products, even against a background of ubiquitous environmental paraben exposure.

Studies have shown the presence of parabens, including ethylparaben (B1671687), in human urine and plasma samples nih.govresearchgate.net. For instance, a study in Danish men detected ethylparaben in 80% of urine samples and in some serum and seminal plasma samples nih.gov. Another study on pregnant women in the U.S. detected ethylparaben in cord blood plasma and maternal urine nih.govnih.gov. The detection rates and concentrations of parabens and their metabolites in biospecimens provide insights into the internal exposure of individuals nih.govresearchgate.netnih.govnih.govnih.gov.

Parabens are metabolized in the human body, primarily through hydrolysis to p-hydroxybenzoic acid (PHBA) and subsequent conjugation cir-safety.orgindustrialchemicals.gov.au. Studies utilizing labeled parabens can track these metabolic pathways and identify the resulting metabolites in biospecimens nih.gov. While parabens are efficiently metabolized and excreted, studies indicate that the biotransformation efficiency can vary, and unmetabolized parabens can be present in plasma cir-safety.org.

Correlation between External Exposure and Internal Doses of Parabens

Utilizing labeled parabens like Ethyl-d5 Paraben helps establish a correlation between external exposure to parabens and the resulting internal doses within the human body. External exposure can occur through various routes, including dermal absorption from personal care products, oral intake from food and pharmaceuticals, and to a lesser extent, inhalation industrialchemicals.gov.aunih.govrivm.nlnih.gov.

Studies have estimated internal exposure to parabens based on external exposure data and absorption rates nih.govrivm.nl. For example, aggregate internal exposure estimates for ethylparaben in adults and children have been reported nih.govrivm.nl. Dermal absorption is considered a major route of exposure from personal care products nih.gov. Studies using human skin in vitro have provided dermal absorption fractions for parabens, which are used in exposure calculations nih.gov. Oral absorption is generally assumed to be 100% nih.gov.

Biomonitoring studies, which measure paraben concentrations in biological fluids, serve as a valuable tool to assess internal exposure resulting from all sources and routes europa.euresearchgate.net. Correlations have been observed between urinary paraben concentrations and self-reported use of personal care products, supporting the link between external exposure and internal dose researchgate.netresearchgate.net. Stable isotope-labeled parabens are particularly useful in controlled human administration studies to directly measure the absorbed dose and its toxicokinetics following specific exposure routes nih.gov.

Assessment of Aggregate and Cumulative Paraben Exposure

Ethyl-d5 Paraben contributes to the assessment of both aggregate and cumulative paraben exposure. Aggregate exposure refers to the total exposure to a single chemical from multiple sources and pathways ecetoc.orgrivm.nl. Cumulative exposure, on the other hand, considers exposure to multiple chemicals that share a common mechanism of action ecetoc.orgrivm.nl.

Assessing aggregate exposure to parabens is important because individuals are typically exposed to these compounds from various sources simultaneously ecetoc.orgrivm.nl. Deterministic and probabilistic approaches are used to estimate aggregate exposure, taking into account exposure from different product types and routes nih.govecetoc.orgrivm.nl. While simple additive methods can provide a conservative estimate, more refined approaches consider factors like product use patterns and the probability of a chemical being present in a product researchgate.netecetoc.org.

While the focus of the provided outline is on Ethyl-d5 Paraben in the context of aggregate exposure to parabens (a single chemical from multiple sources), the broader context of paraben research also involves considering the potential for cumulative exposure to different paraben congeners due to their similar chemical structures and potential shared mechanisms of action rivm.nl. However, the provided search results primarily discuss aggregate exposure in the context of single parabens or mixtures of parabens as a group, rather than focusing on Ethyl-d5 Paraben's specific role in cumulative exposure assessment of multiple chemicals.

Biomonitoring data, which can be enhanced by the use of stable isotope labels in controlled studies, are crucial for validating exposure models and providing a more realistic picture of internal exposure levels resulting from aggregate exposure researchgate.net.

Environmental Fate and Transformation Studies of Ethyl D5 Paraben As a Proxy

Occurrence and Distribution in Environmental Compartments

The presence and distribution of parabens, as quantified using methods often employing ethyl-d5 paraben as a proxy, have been widely investigated in various environmental compartments.

Analysis in Wastewater Treatment Plants (WWTPs) Influent and Effluent

Wastewater treatment plants are significant entry points for parabens into the environment due to their widespread use in personal care products, pharmaceuticals, and food researchgate.netnih.govresearchgate.net. Studies using sensitive analytical techniques, often employing internal standards like ethyl-d5 paraben, have detected parabens in both WWTP influent and effluent. Concentrations of parabens in WWTP influent can range from ng/L to µg/L levels researchgate.netmdpi.com. For instance, studies in India reported concentrations of parent parabens in five STPs ranging between 131 and 920 ng/L in influent nih.gov. Another study in the United States found median concentrations of the sum of six parent parabens to be 73.1 ng/L and 158 ng/L in the influent of two different WWTPs researchgate.net. Despite removal efficiencies often ranging from 80% to 100% for parent parabens in WWTPs, these compounds, along with their metabolites, are still detected in effluent, contributing to their presence in surface waters nih.govresearchgate.net. Effluent concentrations of parent parabens have been reported between 1.96 and 67 ng/L in studies utilizing methods capable of detecting these levels nih.govresearchgate.net.

Data Table: Paraben Concentrations in WWTPs

Location (Study)Sample TypeAnalyte GroupConcentration Range (ng/L)
India nih.govInfluentΣ Parent Parabens131 - 920
India nih.govEffluentΣ Parent Parabens16 - 67
United States (WWTPA) researchgate.netInfluentΣ Parent Parabens73.1 (median)
United States (WWTPA) researchgate.netEffluentΣ Parent Parabens5.57 (median)
United States (WWTPB) researchgate.netInfluentΣ Parent Parabens158 (median)
United States (WWTPB) researchgate.netEffluentΣ Parent Parabens1.96 (median)

Presence in Surface Waters and Sediments

Following discharge from WWTPs, parabens are detected in surface waters and sediments researchgate.netnih.govnih.gov. Their presence in these compartments is widespread researchgate.netbrieflands.com. Ethyl paraben (EtP) has been found in surface water, although often at lower concentrations compared to methylparaben (MeP) and propylparaben (B1679720) (PrP) researchgate.net. Studies have reported ethylparaben (B1671687) concentrations in surface water up to 30.5 µg/L researchgate.net. In sediments, parabens are also detected, reflecting their accumulation potential researchgate.netresearchgate.netnih.gov. The concentrations of parabens in surface water can vary significantly depending on the proximity to discharge points and other environmental factors mdpi.comfrontiersin.org. For example, studies in South Africa during the COVID-19 pandemic detected ethylparaben in river water at concentrations up to 1.03 µg/L in Gauteng Province and up to 16.4 µg/L in KwaZulu Natal Province frontiersin.org. In sediments of Baiyang Lake, China, ethylparaben was detected at concentrations up to 2.16 ng/g nih.gov.

Data Table: Ethyl Paraben Concentrations in Surface Water and Sediment

Location (Study)Sample TypeAnalyteConcentration Range
United States researchgate.netSurface WaterEthylparabenUp to 30.5 µg/L
South Africa (Gauteng Province) frontiersin.orgRiver WaterEthylparabenND - 1.03 µg/L
South Africa (KwaZulu Natal Province) frontiersin.orgRiver WaterEthylparaben<0.08 - 16.4 µg/L
China (Baiyang Lake) nih.govSedimentEthylparabenn.d. - 2.16 ng/g

Detection in Biota and Food Matrices

The ubiquitous presence of parabens in the environment leads to their potential detection in biota and food matrices researchgate.net. Studies have investigated the presence of parabens in various organisms and food products ugr.esresearchgate.net. The use of isotopically labeled internal standards, such as ethyl-d5 paraben, is crucial for accurate quantification in these complex biological and food samples, minimizing matrix effects nih.govugr.esresearchgate.net. Methylparaben and p-hydroxybenzoic acid have been found at high concentrations in many marine organisms, with methylparaben showing potential for trophic magnification in food webs industrialchemicals.gov.au. Parabens have also been detected in food items ugr.esresearchgate.net. For example, methylparaben was detected in chocolate milkshake samples ugr.es. Ethyl-d5 paraben is explicitly mentioned as an internal standard used for the determination of parabens in food commonly consumed in Spain ugr.es.

Degradation and Transformation Pathways

While ethyl-d5 paraben is primarily used as a stable internal standard due to its resistance to transformation under typical analytical conditions, studies on the degradation and transformation of its unlabeled counterpart, ethyl paraben, provide insights into the processes that would affect parabens in the environment. Stable isotope labeling, as exemplified by ethyl-d5 paraben, is a valuable tool in studying these transformation pathways by allowing researchers to track the fate of the original compound and identify transformation products iue.ac.cnnih.gov.

Biodegradation Mechanisms in Aquatic and Soil Environments

Parabens can undergo biodegradation in both aquatic and soil environments researchgate.netnih.govulisboa.pt. Biodegradation is a significant removal mechanism for parabens in WWTPs and natural waters researchgate.netresearchgate.net. Studies have suggested that parabens are easily biodegraded in the aquatic environment researchgate.net. The degradation process can involve the breakdown of the ester bond and hydroxylation of the aromatic ring nih.govresearchgate.net. Stable isotope probing (SIP) techniques, which utilize labeled compounds, are powerful tools for identifying microorganisms involved in biodegradation and understanding the metabolic pathways nih.gov. While specific studies on the biodegradation of ethyl-d5 paraben are scarce due to its use as a stable tracer, research on the biodegradation of ethyl paraben indicates that microorganisms can transform this compound.

Photodegradation and Other Abiotic Transformation Processes

Abiotic processes, such as photodegradation and hydrolysis, can also contribute to the transformation of parabens in the environment ulisboa.ptkau.edu.sa. Photodegradation, initiated by sunlight, can lead to the breakdown of parabens in surface waters ulisboa.pt. Hydrolysis, the reaction with water, can cleave the ester bond, forming p-hydroxybenzoic acid kau.edu.sa. Chlorination, which can occur during water disinfection, is another abiotic transformation process that can affect parabens, leading to the formation of chlorinated by-products that may be more stable and potentially more toxic than the parent compounds researchgate.netnih.govresearchgate.net. Studies on the degradation of ethyl paraben by processes like heat-activated persulfate oxidation have identified transformation by-products resulting from hydroxylation, dealkylation, and oligomerization reactions nih.gov. The stability of ethyl-d5 paraben under various analytical conditions suggests it is less susceptible to these abiotic transformations compared to the unlabeled compound, making it a reliable internal standard nih.gov.

Formation of Transformation Products and Metabolites in the Environment

Biodegradation is a significant removal mechanism for parabens in aerobic activated sludge systems, with high removal efficiencies observed for ethyl paraben researchgate.netindustrialchemicals.gov.au. Studies have shown that biodegradation can lead to the formation of p-hydroxybenzoic acid (PHBA) as a major degradation product researchgate.net. Other potential biodegradation products, particularly for methyl paraben (which can be formed from ethyl paraben via transesterification), include oxalic, propanedioic, and fumaric acids researchgate.net.

Hydrolysis, although generally slow in the gas phase, can occur on surfaces and has been implicated in the presence of paraben hydrolysis products in indoor dust acs.org. Transesterification has also been reported as a transformation pathway for ethyl paraben in activated sludge systems, resulting in the formation of methyl paraben, particularly in the presence of trace methanol (B129727) researchgate.net.

The following table summarizes some of the identified transformation products of ethyl paraben, which are relevant when considering the environmental fate of Ethyl-d5 Paraben as a proxy:

Transformation ProductFormation Pathway(s)
Methyl parabenSonochemical degradation, Transesterification nih.govresearchgate.net
4-hydroxybenzoic acid (PHBA)Biodegradation, Sonochemical degradation nih.govresearchgate.net
2,4-dihydroxybenzoic acidSonochemical degradation nih.gov
3,4-dihydroxybenzoic acidSonochemical degradation, Metabolism acs.orgnih.govresearchgate.net
Chlorinated ethyl parabensChlorination researchgate.netresearchgate.netindustrialchemicals.gov.auresearchgate.netnsf.govleesu.fr
Brominated/Bromochloro parabensChlorination (in presence of bromide) leesu.fr
Ethyl protocatechuate (rOH-EtP)Metabolism/Transformation acs.orgresearchgate.net
Dimer productPhotolysis researchgate.net

Studies evaluating the fate of parabens and their metabolites in wastewater treatment plants have provided data on their occurrence and removal efficiencies. For example, in studies evaluating multiple parabens and metabolites in New York State wastewater treatment plants, ethyl paraben metabolites like 3,4-dihydroxybenzoic acid and ethyl protocatechuate were detected in influent and effluent samples acs.orgresearchgate.net. The concentrations of metabolites were often significantly higher than those of the parent parabens in sludge and suspended particulate matter acs.orgresearchgate.net. Removal efficiencies for parent parabens were generally high (89.6–99.9%), while those for metabolites were more variable (25.9–90.6%) acs.orgresearchgate.net.

Data Table: Median Concentrations of Ethyl Paraben and Selected Metabolites in Wastewater Treatment Plants (Example based on aggregated findings) acs.orgresearchgate.net

CompoundInfluent (ng/L)Primary Effluent (ng/L)Final Effluent (ng/L)
Ethyl Paraben73.1 – 1582.47 – 3.511.96 – 5.57
3,4-dihydroxybenzoic acidHigh (part of Σmetabolites)High (part of Σmetabolites)High (part of Σmetabolites)
Ethyl protocatechuateDetectedDetectedDetected

The use of Ethyl-d5 Paraben in these environmental studies allows for more accurate quantification of ethyl paraben and its transformation products by serving as an internal standard, compensating for matrix effects and variations during sample processing and analysis nih.gov. It also aids in elucidating transformation pathways by enabling the tracking of the labeled molecule and its fragments.

Mechanistic Toxicological Research Involving Ethyl D5 Paraben

Endocrine Disruption Mechanisms

Parabens are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. nih.govconsensus.app Ethylparaben (B1671687), and by extension Ethyl-d5 Paraben, is implicated in these processes through various mechanisms, primarily involving estrogenic and anti-androgenic activities.

Research has consistently demonstrated that parabens exhibit weak estrogenic activity. rivm.nltandfonline.comresearchgate.net The potency of this activity is generally low, estimated to be between 1,000 to 1,000,000 times less than that of 17β-estradiol. europa.eu The estrogenic strength of parabens tends to increase with the length of the alkyl side chain, meaning longer-chain parabens like butylparaben (B1668127) are more potent than shorter-chain ones like ethylparaben. rivm.nlcontactderm.org

In in vitro studies, ethylparaben has been shown to stimulate the proliferation of estrogen-responsive MCF-7 breast cancer cells, although to a lesser extent than butylparaben. nih.gov An in vitro study using a stably transfected human estrogen receptor-α transcriptional activation assay (STTA) determined the estrogenic activity of several parabens. The results indicated that ethylparaben possesses weak estrogenic activity. nih.gov

Some studies also suggest that certain parabens possess anti-androgenic properties. rivm.nlcontactderm.org This can occur through the inhibition of enzymes involved in the production of androgens. consensus.app However, one study found that ethylparaben did not have an endocrine effect on testosterone (B1683101) production in the H295R steroidogenesis assay. contactderm.org

ParabenAssayFindingRelative PotencySource
EthylparabenMCF-7 Cell ProliferationStimulated proliferationLess potent than butylparaben nih.gov
EthylparabenSTTA (OECD TG 455)Weak estrogenic activitylogRTA: -2.64016 (PC50: 1.26 × 10−6 M) nih.gov
Parabens (general)Uterotrophic Assay (in vivo)Methyl and ethylparaben were inactive- rivm.nl
Parabens (general)Various in vitro testsWeakly estrogenicOrders of magnitude less active than estrogen tandfonline.com

The endocrine-disrupting effects of parabens stem from their molecular interactions with hormone receptors. Parabens are known to bind to estrogen receptors (ER), specifically ERα and ERβ, acting as weak mimics of estrogen. nih.govresearchgate.net This binding can lead to the activation of estrogen-responsive genes and pathways. cir-safety.orgnih.gov

The interaction of parabens with these receptors can disrupt normal hormonal signaling. For instance, by binding to ERα, parabens can trigger a cascade of events similar to those initiated by endogenous estrogen, potentially leading to the proliferation of estrogen-sensitive cells. nih.govnih.gov It has been suggested that parabens may interfere with the hypothalamic-pituitary-thyroid (HPT) axis, which could alter thyroid hormone levels. consensus.appnih.gov

Furthermore, some research points to the ability of parabens to inhibit enzymes involved in steroidogenesis, which could contribute to their anti-androgenic effects. consensus.app

The endocrine-disrupting properties of parabens raise concerns about their potential impact on reproduction and development. Exposure to ethylparaben has been shown to interfere with embryo implantation in mice by compromising endometrial decidualization. nih.gov This study found that exposure led to the downregulation of endometrial decidualization markers and a decrease in the expression of uterine estrogen and progesterone (B1679170) receptors. nih.gov

Studies in humans have also suggested associations between paraben exposure and reproductive health outcomes. High levels of certain parabens have been linked to diminished ovarian reserve in women attending fertility clinics. youtube.com Prenatal exposure to parabens has been associated with changes in the anogenital distance in newborns, a marker for endocrine disruption that may have implications for future fertility. sciencenews.dk

However, some studies have reported no adverse effects. For example, a reproduction/developmental toxicity screening test in rats with ethylparaben observed no effects on developmental endpoints. rivm.nl Similarly, dietary administration of ethylparaben to juvenile male rats at high doses did not affect sex hormones or reproductive organs. europa.eu

Study TypeModel OrganismParaben(s)Observed EffectSource
In vivoMiceEthylparaben, Propylparaben (B1679720)Impaired embryo implantation and compromised endometrial decidualization. nih.gov nih.gov
Human StudyHumans (women at fertility clinic)Various parabensHigh levels associated with diminished ovarian reserve. youtube.com youtube.com
Human StudyHumans (prenatal exposure)ParabensReduced anogenital distance in male newborns. sciencenews.dk sciencenews.dk
In vivoRatsEthylparabenNo observed adverse effects on developmental endpoints in a screening test. rivm.nl rivm.nl
In vivoRats (juvenile males)Ethylparaben, MethylparabenNo effect on sex hormones or reproductive organs. europa.eu europa.eu

Emerging research suggests that parabens may exert some of their effects through epigenetic mechanisms. These changes can alter gene expression without changing the underlying DNA sequence. One study on butylparaben demonstrated that it could cause DNA hypermethylation in the sperm of adult rats. nih.gov

Other research indicates that parabens can influence the expression of genes involved in their own metabolism and detoxification through epigenetic changes like aberrant hypermethylation of CpG islands in promoter regions. researchgate.net This could potentially mute the genes responsible for metabolizing and detoxifying parabens. researchgate.net Additionally, parabens may affect the expression of certain microRNAs that regulate genes involved in critical cellular processes such as the cell cycle, apoptosis, and estrogen response. researchgate.net

Cellular and Molecular Toxicity Studies

The genotoxicity and carcinogenicity of parabens have been subjects of scientific investigation, with some conflicting findings. Several reviews have concluded that parabens are not genotoxic or carcinogenic. rivm.nleuropa.eu

However, more recent studies have suggested a potential for genotoxicity. One study reported that ethylparaben induced a significant increase in genotoxic damage in the Mouse Lymphoma Assay and in in vitro micronucleus tests in the presence of metabolic activation (S9). nih.gov This study linked the genotoxic risk of ethyl-paraben to telomere shortening. nih.govresearchgate.net Another study found that ethylparaben caused DNA damage in the blood cells of the fish species Labeo rohita. nih.gov The destabilization of genomic integrity through the induction of DNA lesions and telomere shortening has been proposed as a mechanism of paraben toxicity. researchgate.net

Regarding carcinogenic potential, the structure of parabens is not generally considered indicative of carcinogenicity. rivm.nl However, the presence of intact parabens has been detected in human breast cancer tissues. contactderm.orgnih.gov Furthermore, concentrations of parabens found in these tissues are comparable to those shown to stimulate the proliferation of estrogen-responsive breast cancer cells in vitro. contactderm.org

Oxidative Stress Induction and Antioxidant Defense Modulation

Research into the specific role of Ethyl-d5 paraben in inducing oxidative stress and modulating antioxidant defense systems is still an emerging field. However, studies on its non-deuterated counterpart, ethyl paraben, provide a foundational understanding of the potential mechanisms. Parabens, as a class of compounds, have been investigated for their ability to generate reactive oxygen species (ROS), leading to cellular damage. This oxidative damage is a known contributor to a variety of toxicological endpoints.

Studies have shown that exposure of human keratinocyte HaCaT cells to parabens, followed by UV radiation, can trigger metabolic processes that may be linked to oxidative stress. researchgate.net While this research did not focus exclusively on Ethyl-d5 paraben, it highlights the potential for this class of compounds to be involved in oxidative pathways when combined with other environmental stressors. The metabolic transformation of parabens under such conditions could lead to the formation of intermediates that are more reactive and capable of inducing an oxidative response.

Effects on Cellular Viability and Apoptosis Pathways

The impact of Ethyl-d5 paraben on cellular viability and the intricate pathways of apoptosis is a key area of toxicological investigation. Research on parabens in general has indicated potential effects on cell survival and programmed cell death. For instance, the exposure of human keratinocytes to parabens has been a model for studying cellular responses to these compounds. researchgate.net

While direct studies on Ethyl-d5 paraben are limited, the broader class of parabens has been shown to influence cellular processes. The investigation into the metabolites of parabens in human keratinocyte HaCaT cells provides a basis for understanding how these compounds might affect cell fate. researchgate.net The metabolic conversion of parabens can produce molecules that may interfere with normal cellular functions, potentially leading to a decrease in viability or the initiation of apoptosis. Further research is necessary to specifically delineate the effects of Ethyl-d5 paraben on these critical cellular pathways.

Immunological and Hypersensitivity Reactions

Allergic Contact Dermatitis and Sensitization Potential

Parabens are recognized as potential haptens, which are small molecules that can elicit an immune response, including allergic contact dermatitis, only when binding to a carrier protein in the body. researchgate.net While specific studies focusing on the sensitization potential of Ethyl-d5 paraben are not widely available, the general understanding of parabens suggests that such a potential exists. Allergic reactions are a known adverse effect associated with this class of preservatives. researchgate.net

The mechanism involves the paraben or its metabolite acting as an antigen, triggering an immune response upon skin contact in sensitized individuals. This can lead to the classic symptoms of contact dermatitis, such as redness, itching, and blistering. Research has noted that individuals with sensitive skin may be more prone to allergic reactions induced by parabens like methyl paraben, suggesting a similar potential for other paraben derivatives. researchgate.net

Immunomodulatory Effects in Experimental Systems

The capacity of parabens to modulate the immune system is a significant area of toxicological research. While direct experimental data on the immunomodulatory effects of Ethyl-d5 paraben is scarce, the known ability of parabens to act as haptens and cause allergic reactions points towards an interaction with the immune system. researchgate.net The development of contact dermatitis is, in itself, an immunologically mediated event.

Further research using experimental systems is required to fully characterize the specific immunomodulatory effects of Ethyl-d5 paraben. Such studies would be crucial in determining how this deuterated form of ethyl paraben interacts with various components of the immune system, including T-cells, B-cells, and antigen-presenting cells, and whether it can influence cytokine production and other immune signaling pathways.

Future Directions and Research Gaps

Advanced Multi-Omics Approaches in Paraben Research

Multi-omics, which integrates data from genomics, proteomics, metabolomics, and transcriptomics, offers a powerful approach to understanding the complex biological responses to paraben exposure. medrxiv.orgnih.gov Recent studies have begun to apply these techniques to investigate the metabolic pathways affected by parabens. For instance, a mass spectrometry-based metabolomics study on pregnant women revealed a potential link between paraben exposure and alterations in metabolic pathways, suggesting a risk for metabolic diseases. researchgate.net Another study utilized untargeted and targeted metabolomics to identify metabolites associated with paraben concentrations in urine, pointing to diet-related compounds. nih.gov

Future research will likely expand the use of multi-omics to:

Identify novel biomarkers of paraben exposure and effect. medrxiv.org

Elucidate the mechanisms of action of parabens, including their endocrine-disrupting properties, at a systems level.

Investigate the interplay between genetic susceptibility and paraben exposure in the development of diseases like breast cancer. nih.govyoutube.com

Characterize the metabolic and transcriptomic changes in response to therapeutic interventions aimed at reducing the body burden of chemicals like parabens. medrxiv.org

Development of Novel in vitro and in vivo Models for Mechanistic Studies

The development of more predictive and human-relevant experimental models is crucial for advancing our understanding of paraben toxicology. While traditional cell lines and animal models have provided valuable insights, there is a move towards more complex and physiologically relevant systems. nih.govrsc.org

Future efforts in this area are expected to focus on:

Three-dimensional (3D) organotypic models: These models, such as reconstructed human epidermis, can better mimic the structure and function of human tissues, providing more accurate data on skin permeation and metabolism of parabens. researchgate.net

Organ-on-a-chip technologies: These microfluidic devices can simulate the function of human organs and their interactions, offering a platform to study the systemic effects of parabens in a controlled environment.

Genetically diverse cell lines: Research has highlighted the need to use cell lines from diverse genetic ancestries to determine if and how paraben exposure impacts different populations, particularly in the context of diseases like breast cancer. youtube.com

In vivo models for developmental and reproductive toxicity: Further studies in animal models are needed to clarify the endocrine-disrupting effects of parabens, especially during critical windows of development. nih.govrivm.nl

Refinement of Exposure Assessment Methodologies

Accurate assessment of human exposure to parabens is fundamental for risk assessment. researchgate.net Current methods often rely on biomonitoring of urine samples and modeling based on product usage data. However, there are limitations to these approaches. oaepublish.com

Future research should aim to:

Develop more comprehensive exposure models: These models should integrate data from multiple sources, including personal care products, food, and pharmaceuticals, to provide a more holistic view of aggregate and cumulative exposure. researchgate.netdandlelionmedical.com

Improve analytical methods for detecting parabens and their metabolites: This includes the development of more sensitive and high-throughput methods to measure a wider range of parabens and their breakdown products in various biological matrices. nih.govscribd.com

Characterize dermal absorption more accurately: Given that a significant route of exposure is through the skin, further research is needed to better understand the factors influencing the dermal penetration and metabolism of parabens from different cosmetic formulations. researchgate.net

Conduct longitudinal studies: More long-term studies are needed to understand how paraben exposure changes over time and during different life stages, such as pregnancy and childhood. nih.gov

Studies on the Combined Effects of Paraben Mixtures and Other Environmental Contaminants

Humans are exposed to a complex mixture of chemicals daily, and the combined effects of these exposures are a significant area of concern. researchgate.netmdpi.comnih.gov Most toxicological studies have focused on single parabens, but in reality, people are exposed to multiple parabens simultaneously, often in combination with other endocrine-disrupting chemicals (EDCs). nih.gov

Key research priorities in this area include:

Investigating the synergistic or additive effects of paraben mixtures: Studies have shown that mixtures of parabens can have greater toxic effects than individual compounds. mdpi.comnih.gov Future research needs to explore these interactions more systematically in relevant biological models.

Examining the crosstalk between parabens and other EDCs: It is important to understand how parabens interact with other environmental chemicals that act on similar biological pathways, such as the endocrine system. nih.gov

Assessing the combined impact on sensitive populations: Research should focus on the effects of chemical mixtures on vulnerable populations, including pregnant women, infants, and children.

Developing models to predict the toxicity of chemical mixtures: New computational and experimental approaches are needed to better predict the health risks associated with exposure to complex environmental mixtures.

Exploration of Sustainable Alternatives and Their Toxicological Profiles

Due to consumer concerns and regulatory scrutiny, there is a growing demand for paraben-free products. ulprospector.com This has led to the use of a variety of alternative preservatives. However, the safety and toxicological profiles of these alternatives are not always well-established. researchgate.netnih.gov

Future directions in this area should involve:

Comprehensive toxicological evaluation of alternative preservatives: It is crucial to thoroughly assess the safety of paraben alternatives to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that may have similar or different adverse effects. ulprospector.com

Exploration of natural and sustainable alternatives: There is increasing interest in natural preservatives derived from essential oils and plant extracts. nih.govresearchgate.net Further research is needed to evaluate their efficacy, stability, and safety in cosmetic and pharmaceutical formulations.

Development of self-preserving formulations: Another approach is to design products that are inherently resistant to microbial growth, thereby reducing or eliminating the need for traditional preservatives. nih.gov

Life cycle assessment of alternatives: A holistic approach should be taken to evaluate the environmental impact and sustainability of alternative preservatives throughout their life cycle.

Q & A

Q. How is Ethyl-d5 Paraben used as an internal standard in quantitative mass spectrometry?

Ethyl-d5 Paraben serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry to correct for matrix effects and ionization efficiency variations. For example, in MALDI-TOF MS analysis of parabens, the deuterated derivative (e.g., Dansyl ethyl-d5 paraben) is spiked into samples at a known concentration. Calibration curves are constructed using peak area ratios of target parabens to the SIL-IS, ensuring linearity (r² ≥ 0.999) and accuracy (91–103% recovery) . This method minimizes variability during sample preparation and instrument drift.

Q. What are the key considerations for synthesizing and characterizing Ethyl-d5 Paraben to ensure isotopic purity?

Synthesis requires deuterium incorporation at specific positions (e.g., ethyl group) via acid-catalyzed exchange or labeled precursor reactions. Characterization involves:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and rule out protium contamination.
  • High-Resolution Mass Spectrometry (HRMS): To verify isotopic purity (e.g., ≥90% deuteration) and molecular formula.
  • Chromatographic Purity: HPLC or GC analysis to ensure absence of non-deuterated impurities. Experimental details must adhere to journal guidelines, including full spectral data and reproducibility steps for independent verification .

Advanced Research Questions

Q. How can derivatization protocols be optimized for Ethyl-d5 Paraben to enhance detection sensitivity in MALDI-TOF MS analysis?

Derivatization with agents like dansyl chloride improves ionization efficiency. Key parameters include:

  • Reagent-to-Analyte Ratio: A 5:1 molar excess of dansyl chloride ensures complete derivatization.
  • Reaction Time and pH: 30 minutes at pH 9–10 maximizes yield.
  • Quenching Conditions: Addition of formic acid stops the reaction, preventing over-derivatization. Validation involves spiking deuterated and non-deuterated parabens into biological matrices (e.g., keratinocyte extracts) and comparing signal-to-noise ratios .

Q. What methodological challenges arise when applying read-across approaches to predict the toxicological profile of Ethyl Paraben using data from methyl and propyl parabens?

Read-across under REACH guidelines assumes structural similarity and shared metabolites (e.g., p-hydroxybenzoic acid). Challenges include:

  • Chain-Length Dependency: Ethyl paraben’s log Kow differs from methyl/propyl analogs, affecting bioavailability.
  • Metabolic Saturation: Higher-tier studies (e.g., toxicokinetics) for methyl/propyl parabens may not extrapolate linearly.
  • Endpoint Specificity: Estrogenic activity varies with alkyl chain length, requiring in vitro assays (e.g., ERα binding) for confirmation. Solutions involve probabilistic modeling and uncertainty factors to bridge data gaps .

Q. What strategies are effective for resolving Ethyl-d5 Paraben from its non-deuterated counterparts and other homologs in HPLC analysis?

Mobile phase optimization is critical:

  • Methanol-Water Ratios: 70:30 (v/v) achieves baseline separation (resolution >1.5) between ethyl-d5 and ethyl parabens.
  • Column Selection: C18 columns with 5 µm particle size enhance retention time consistency.
  • Isotopic Elution Order: Deuterated compounds elute slightly earlier due to reduced hydrophobicity. Calibration curves (2–20 µL injections) must be validated across laboratories to ensure inter-study reproducibility .

Q. How can combined spectroscopic and calorimetric techniques be employed to monitor real-time reaction kinetics involving Ethyl-d5 Paraben?

Simultaneous use of FTIR, Raman spectroscopy, and isothermal calorimetry enables:

  • Concentration Profiling: Band-Target Entropy Minimization (BTEM) deconvolutes overlapping spectral signals of deuterated/protiated species.
  • Heat Flow Measurement: Correlates reaction progress with enthalpy changes (ΔH) for parallel reactions (e.g., hydrolysis vs. oxidation). This approach bypasses kinetic modeling assumptions, providing direct mechanistic insights .

Data Handling and Reporting

Q. What best practices ensure accurate quantification and reproducibility when using Ethyl-d5 Paraben in multi-laboratory studies?

  • Internal Standard Calibration: Use batch-specific SIL-IS to correct for instrument variability.
  • Blind Replicates: Include 10% blinded samples to assess intra-laboratory precision.
  • Metadata Reporting: Document deuteration efficiency, storage conditions (−20°C), and LC-MS parameters (e.g., ion spray voltage). Journals like the Beilstein Journal of Organic Chemistry mandate full experimental details in supporting information to enable replication .

Q. How should researchers address potential deuterium isotope effects when interpreting kinetic data from studies using Ethyl-d5 Paraben?

Deuterium can alter reaction rates (e.g., C-D bond cleavage vs. C-H). Mitigation strategies include:

  • Control Experiments: Compare kinetics of deuterated and non-deuterated analogs under identical conditions.
  • Isotope Effect Quantification: Calculate kH/kD ratios for rate-limiting steps.
  • Computational Modeling: Density Functional Theory (DFT) simulations to predict isotopic impacts on transition states. Findings must be contextualized in discussion sections to avoid overgeneralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.